2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
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Overview
Description
2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the ethanamine moiety. One common method involves the reaction of benzaldehyde with malonic acid in the presence of piperidine to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the 1,2,4-oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings or the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate (SDCI), reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings or the oxadiazole ring .
Scientific Research Applications
2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: It is used in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as a building block for synthesizing other complex molecules and heterocycles.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, some derivatives of 1,2,4-oxadiazoles have been shown to inhibit enzymes like succinate dehydrogenase (SDH) and carbonic anhydrase, affecting cellular respiration and pH regulation . The compound’s effects are mediated through binding to these targets, leading to alterations in metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties and applications.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.
1,2,5-Oxadiazole: Less common but still of interest in materials science and medicinal chemistry
Uniqueness
2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride is unique due to its specific substitution pattern and the presence of both phenyl and ethanamine groups. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O.ClH/c17-14(11-12-7-3-1-4-8-12)16-18-15(19-20-16)13-9-5-2-6-10-13;/h1-10,14H,11,17H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFNXLYYAQXRMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC(=NO2)C3=CC=CC=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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